2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold of interest in medicinal chemistry due to its versatility in targeting enzymes and receptors. Key structural features include:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system providing a planar aromatic framework for interactions with biological targets.
- 2-(2-Methoxyphenyl) substituent: Introduces steric bulk and electron-donating properties via the methoxy group.
- 5-Methyl group: Enhances hydrophobic interactions and modulates electronic effects.
- N-[3-(Morpholin-4-yl)propyl] side chain: A morpholine-containing alkyl chain likely improving solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-14-20(22-8-5-9-25-10-12-28-13-11-25)26-21(23-16)15-18(24-26)17-6-3-4-7-19(17)27-2/h3-4,6-7,14-15,22H,5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIDZGOMYKQXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features and Reported Activities of Analogs
MIC: Minimum inhibitory concentration against *Mycobacterium tuberculosis.
Key Observations :
- N-Substituent Impact : Pyridinylmethyl groups (e.g., Compound 47) often correlate with higher potency than morpholinylpropyl chains, possibly due to enhanced target binding . However, morpholine-containing side chains (e.g., Target Compound) may improve metabolic stability and solubility .
- Aromatic Substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) generally enhance anti-mycobacterial activity compared to electron-donating groups (e.g., 2-methoxyphenyl) .
- Steric Effects : Bulky substituents like tert-butyl () may reduce activity by hindering target engagement.
Physicochemical and Pharmacokinetic Properties
For example:
Case Study: Anti-Mycobacterial SAR Trends
- 5-Substituent : 4-Methoxyphenyl (Compound 34) reduces potency (MIC = 1.56 μM) compared to 4-fluorophenyl (Compound 32, MIC = 0.78 μM), highlighting the importance of electron-withdrawing groups .
- N-Substituent Optimization : Compound 47’s (6-methylpyridinyl)methyl group achieves MIC = 0.39 μM, suggesting that planar heterocycles enhance target binding .
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